REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9](C(Cl)(Cl)Cl)[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1.O.Cl>CO>[NH2:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1 |f:0.1|
|
Name
|
sodium methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at 5° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The pale yellow solution was then refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After this most of the methanol was removed at 40° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
adding 150 ml of water a little at a time so that the product
|
Type
|
CUSTOM
|
Details
|
To complete precipitation of the product
|
Type
|
CUSTOM
|
Details
|
after which the product was separated off
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)OC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |